
4-甲氧基-2,3-二甲基-N-(3-((6-甲基哒嗪-3-基)氧基)苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is an organic compound with a complex structure. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties.
科学研究应用
4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves multiple steps. It typically starts with the preparation of the basic sulfonamide structure, followed by the addition of various functional groups in a controlled environment to achieve the desired compound. Commonly, this process might involve reactions such as nitration, sulfonation, and condensation under specific temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous flow reactors. The process ensures high yield and purity by optimizing reaction conditions and using catalysts to accelerate the process. Quality control measures are implemented at each step to maintain consistency.
化学反应分析
Types of Reactions it Undergoes: 4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or add hydrogen atoms.
Substitution: Functional groups are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. Substitution reactions might use halogenating agents like thionyl chloride. Reaction conditions vary based on the desired product and include controlled temperature, pH, and solvents like methanol or dichloromethane.
Major Products Formed: The major products formed depend on the type of reaction. Oxidation may yield hydroxyl or carbonyl derivatives, while reduction could result in amine or alkyl derivatives. Substitution reactions can produce various substituted sulfonamides with different functional groups.
作用机制
The compound exerts its effects by targeting specific molecular pathways. As a sulfonamide, it likely inhibits dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, necessary for bacterial growth and replication, ultimately leading to bacterial cell death.
相似化合物的比较
4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is unique compared to other sulfonamides due to its specific substituents. Similar compounds include:
Sulfamethoxazole
Sulfadiazine
Sulfisoxazole
Each of these compounds has varying chemical structures and thus different pharmacological profiles. The presence of the pyridazinyl group in 4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide may confer unique binding properties and specificity, which could make it more effective or selective in certain applications.
属性
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-8-11-20(22-21-13)27-17-7-5-6-16(12-17)23-28(24,25)19-10-9-18(26-4)14(2)15(19)3/h5-12,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYCTGWDDQSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
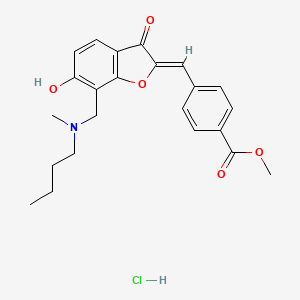

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)
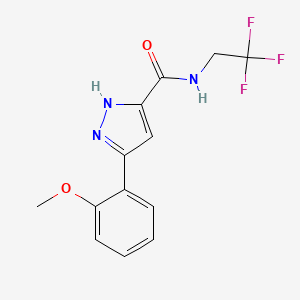
![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)
![8-methoxy-N-[(oxolan-2-yl)methyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)
![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)
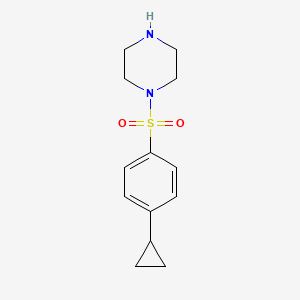
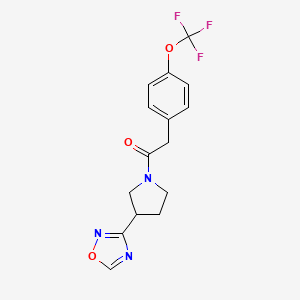
![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2529198.png)
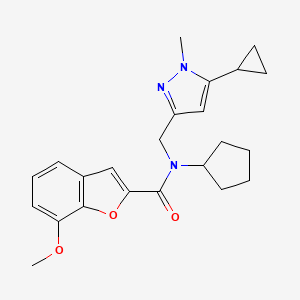
![2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529202.png)
